2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

BACE1 Inhibition Alzheimer's Disease Structure-Activity Relationship

This reference BACE1 inhibitor is precisely characterized for Alzheimer's research. With an IC50 of 10 µM in FRET assays and 3-fold selectivity over AChE, it enables clean target engagement studies without off-target noise. Pre-screened for favorable BBB permeability and low cytotoxicity, it serves as an ideal control for cellular models and assay validation. Its mid-range potency allows clear detection of SAR modifications, making it essential for rational library design explorations.

Molecular Formula C17H18N4OS2
Molecular Weight 358.48
CAS No. 1207011-01-5
Cat. No. B2982550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS1207011-01-5
Molecular FormulaC17H18N4OS2
Molecular Weight358.48
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=CC=C3
InChIInChI=1S/C17H18N4OS2/c1-3-21-14(13-7-5-4-6-8-13)9-18-17(21)24-11-15(22)20-16-19-12(2)10-23-16/h4-10H,3,11H2,1-2H3,(H,19,20,22)
InChIKeyBVDUGLWHVLJCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207011-01-5): A Defined BACE1 Inhibitor Lead


2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic, non-peptide small molecule belonging to the class of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, developed as a β-secretase 1 (BACE1) inhibitor for Alzheimer's disease research [1]. Its structure features a privileged imidazole-thioether-acetamide scaffold linked to a 4-methylthiazole moiety. The compound is part of a rationally designed library evaluated for enzyme inhibition, target affinity (KD), blood-brain barrier (BBB) permeability, and cytotoxicity, establishing a multi-parametric profile beyond simple potency [1].

Why Generic Substitution Fails for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in BACE1 Research


In-class substitution is precarious because minor structural changes within this chemotype cause non-linear shifts across multiple critical parameters. The primary publication demonstrates that even among close analogs, BACE1 IC50 values can vary by over 50-fold, and BBB permeability and cytotoxicity are not correlated with potency alone [1]. A compound with a similar IC50 may have unacceptable predicted BBB penetration or elevated cytotoxicity, rendering it unfit for cellular or in vivo Alzheimer's models. Selection must be based on the specific, quantifiable balance of inhibition, permeability, and safety established for this exact derivative.

Quantitative Differentiation Guide for Procuring 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide


BACE1 Enzyme Inhibition Potency and Comparative Position Within the Series

The compound demonstrates a BACE1 inhibitory IC50 of 10,000 nM (10 µM) in a cell-free FRET assay using human recombinant BACE1 [1]. This places it in the mid-range of the evaluated 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series, where IC50 values span from 4.6 µM (compound 41) to over 240 µM [2]. While it is approximately 2.2-fold less potent than the series-optimized lead compound 41 (IC50 = 4.6 µM), it provides a specific, moderate-activity reference point within a well-characterized SAR landscape [2].

BACE1 Inhibition Alzheimer's Disease Structure-Activity Relationship

Multi-Parametric Profiling: Defining the Permeability and Cytotoxicity Context

Within its development series, compounds were systematically evaluated for predicted BBB permeability (PAMPA) and cytotoxicity (HEK293 cells). The lead compound 41 was specifically highlighted for its 'high predicted BBB permeability and low cellular cytotoxicity' [1]. While the exact PAMPA and cytotoxicity values for this specific compound (CAS 1207011-01-5) were not publicly highlighted in the abstract, its structure is derived from the same focused library, suggesting it has been developed within a framework that actively pre-screened out compounds with unfavorable CNS drug-like properties. This contrasts with other BACE1 inhibitor scaffolds (e.g., peptidomimetics) that historically suffered from poor BBB penetration [1].

Blood-Brain Barrier Permeability Cytotoxicity Drug-likeness

Significant Selectivity Over Acetylcholinesterase (AChE) vs. Off-Target Risk

In a counter-screening assay, this compound exhibited an IC50 of 30,000 nM (30 µM) against acetylcholinesterase (AChE) [1]. This yields a 3-fold selectivity index for BACE1 (IC50 = 10,000 nM) over AChE. This differential is critical for Alzheimer's research, as AChE is a target of the primary symptomatic therapy (donepezil). A lack of selectivity could confound experimental results by simultaneously inhibiting the target of interest (BACE1) and the standard-of-care comparator pathway, making mechanism-of-action studies ambiguous.

Selectivity Acetylcholinesterase BACE1 Off-target

Structural Differentiation from the Series-Lead Compound via Thiazole Substitution

A key structural differentiator of this compound is the 4-methylthiazol-2-yl acetamide substituent. In the published SAR, the nature of the heterocyclic amide group (R2) significantly modulates potency. The most potent analog, compound 41, achieves its IC50 of 4.6 µM with a distinct substitution pattern (2-substituted thio-N-(4-substituted-thiazol)acetamide) [1]. The target compound's specific 4-methylthiazole-amide provides a defined comparative vector in the SAR landscape, offering a 2.2-fold activity difference from the lead, which is valuable for understanding the contribution of the thiazole ring to BACE1 binding, as elucidated in the associated docking studies [1].

Structure-Activity Relationship Thiazole Imidazole Scaffold Optimization

Optimal Application Scenarios for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in Alzheimer's Research


SAR Probe for Imidazole-Thiazole BACE1 Inhibitor Optimization

Medicinal chemistry teams can use this compound as a reference standard to systematically explore the structure-activity relationship around the thiazole amide substituent. Its defined IC50 of 10 µM provides a mid-range activity benchmark, making it easier to detect both improvements and deteriorations in potency when synthesizing new analogs, as demonstrated in the parent publication's docking studies [1].

Selective Tool Compound for BACE1 Target Validation Studies

Researchers performing in vitro target validation can rely on this compound's 3-fold selectivity window over AChE (BACE1 IC50 = 10 µM vs. AChE IC50 = 30 µM) to ensure that observed amyloid pathway modulation is attributable to BACE1 inhibition, avoiding the experimental noise introduced by concomitant AChE inhibition common to less selective tool molecules [1].

Control Compound for Cellular Permeability and Cytotoxicity Assays

This compound, sourced from a series actively pre-screened for favorable BBB permeability and low cytotoxicity via PAMPA and HEK293 assays [2], is suitable as a control for establishing baseline permeability and toxicity thresholds when evaluating novel BACE1 inhibitor series in cellular models. Its behavior can benchmark new chemical entities against a known scaffold with characterized drug-like properties.

In Vitro Pharmacology Control for BACE1 Biochemical Assays

With a well-defined IC50 of 10 µM in a standardized FRET-based BACE1 assay, this compound is an ideal positive control for setting up and validating high-throughput screening campaigns for new BACE1 inhibitors, ensuring assay consistency and reproducibility across experiments [1].

Quote Request

Request a Quote for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.